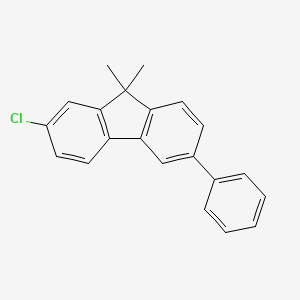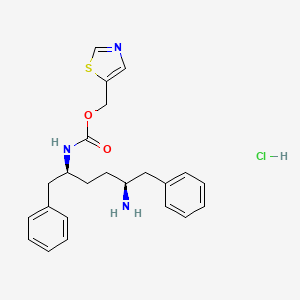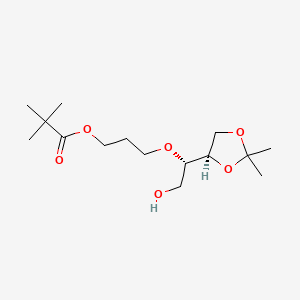
3-((S)-1-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a dioxolane ring, a hydroxyethoxy group, and a pivalate ester, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyethoxy Group: This step involves the reaction of the dioxolane intermediate with an epoxide, such as ethylene oxide, in the presence of a base to form the hydroxyethoxy group.
Esterification with Pivalic Acid: The final step is the esterification of the hydroxyethoxy intermediate with pivalic acid (trimethylacetic acid) using a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or hydroxyethoxy sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
作用机制
The mechanism of action of 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological macromolecules, while the pivalate ester can undergo hydrolysis to release active metabolites. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular processes.
相似化合物的比较
Similar Compounds
- 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl acetate
- 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl butyrate
- 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl valerate
Uniqueness
The uniqueness of 3-((S)-1-(®-2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethoxy)propyl pivalate lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the pivalate ester, in particular, enhances its stability and lipophilicity compared to similar compounds with different ester groups.
属性
IUPAC Name |
3-[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethoxy]propyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6/c1-14(2,3)13(17)19-8-6-7-18-11(9-16)12-10-20-15(4,5)21-12/h11-12,16H,6-10H2,1-5H3/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGZWBAPLPDLEP-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(CO)OCCCOC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@H](CO)OCCCOC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-[4-[4-(4-chlorophenyl)phenyl]phenyl]carbazole](/img/structure/B8263286.png)
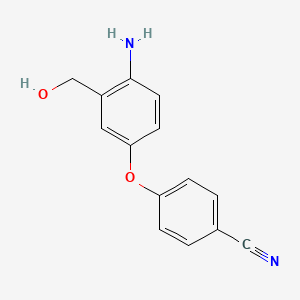
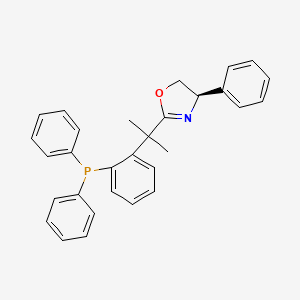
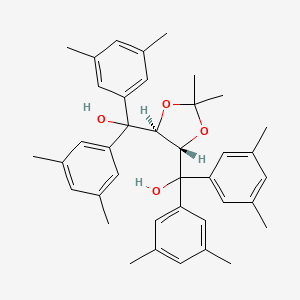
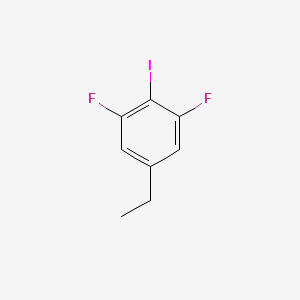
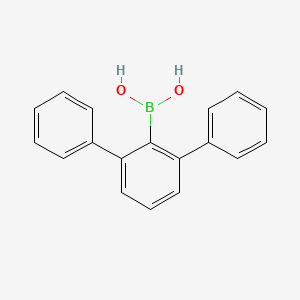
![1-(2-(Benzyl(methyl)amino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8263355.png)
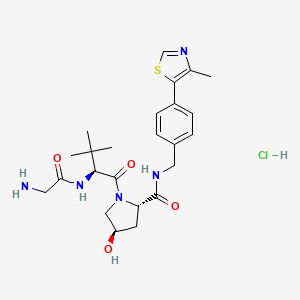

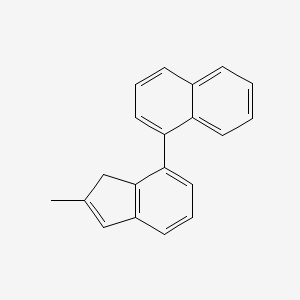
![6-Chloro-[3,4'-bipyridin]-2'-amine](/img/structure/B8263391.png)
